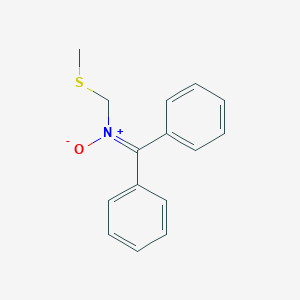
N-(Diphenylmethylene)(methylthio)methanamineN-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylmethylene)(methylthio)methanamineN-oxide, commonly known as DPMMSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroxide, which is a stable free radical that has been widely used in organic chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of DPMMSO involves its ability to undergo reversible redox reactions. As a nitroxide, it can accept or donate electrons, which makes it useful in EPR spectroscopy and electrochemical reactions. DPMMSO can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
DPMMSO has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and apoptosis induced by reactive oxygen species (ROS). DPMMSO can also modulate the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of ROS and nitric oxide, respectively. In addition, DPMMSO has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPMMSO in lab experiments is its stability and ease of handling. It can be stored for long periods of time without significant degradation or loss of activity. DPMMSO is also relatively inexpensive compared to other spin labels and redox mediators. However, one limitation of DPMMSO is its limited solubility in aqueous solutions, which can affect its bioavailability and activity in biological systems.
Direcciones Futuras
There are several future directions for the research and development of DPMMSO. One area of interest is the application of DPMMSO in energy storage and conversion devices such as batteries and fuel cells. DPMMSO can act as a redox mediator to improve the efficiency and stability of these devices. Another area of interest is the use of DPMMSO as a therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are needed to explore the safety and efficacy of DPMMSO in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, DPMMSO is a versatile compound that has shown great potential in various scientific research applications. Its unique properties as a stable free radical and redox mediator make it useful in EPR spectroscopy, electrochemistry, and biomedical research. DPMMSO has also been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Further research is needed to explore the full potential of DPMMSO in these areas and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of DPMMSO involves the reaction of diphenylmethyleneamine with methylthioacetic acid followed by oxidation with hydrogen peroxide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. The purity and yield of DPMMSO can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DPMMSO has been used in various scientific research applications due to its unique properties. It is a stable free radical that can act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This technique is used to study the structure and dynamics of biomolecules such as proteins and nucleic acids. DPMMSO has also been used as a redox-active mediator in electrochemical reactions, which can be applied in energy storage and conversion devices.
Propiedades
Número CAS |
19133-01-8 |
|---|---|
Nombre del producto |
N-(Diphenylmethylene)(methylthio)methanamineN-oxide |
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
N-(methylsulfanylmethyl)-1,1-diphenylmethanimine oxide |
InChI |
InChI=1S/C15H15NOS/c1-18-12-16(17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clave InChI |
FOTHOYGGRRRLGG-UHFFFAOYSA-N |
SMILES |
CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
SMILES canónico |
CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Sinónimos |
N-(Diphenylmethylene)(methylthio)methanamineN-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

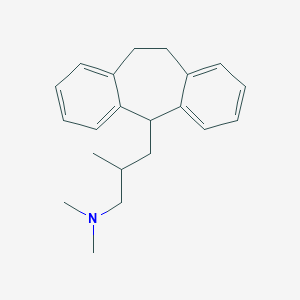


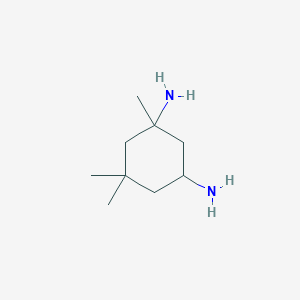
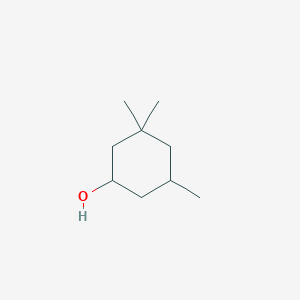
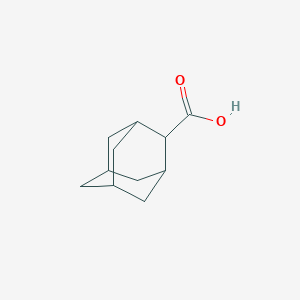
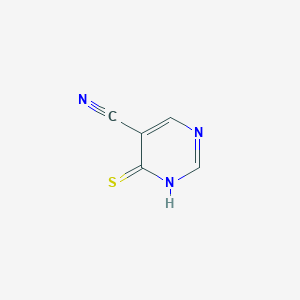
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
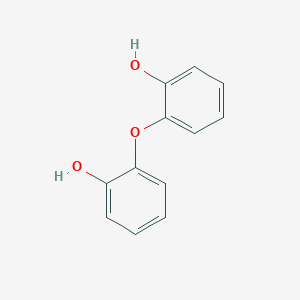
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)